2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)
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Overview
Description
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is a heterocyclic compound that features both azetidine and pyrimidine rings The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring is then introduced through a series of reactions, including the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Final Product Formation: The final step involves the treatment of the intermediate compound with trifluoroacetic acid to yield 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other functional groups using reagents such as boronic acids in the Suzuki–Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the azetidine ring, forming functionalized azetidines.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Boronic acids, palladium catalysts, and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene) are commonly used.
Aza-Michael Addition: NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates in the presence of a base (e.g., DBU) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines and functionalized azetidines, which can be further utilized in different applications.
Scientific Research Applications
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting their function. The pyrimidine ring may also play a role in binding to specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-5-bromopyridine bis(trifluoroacetic acid)
- 1-(Azetidin-3-yl)-3-fluoroazetidine bis(trifluoroacetic acid)
- 1,3’-Biazetidine bis(trifluoroacetate)
Uniqueness
2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyrimidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHMJSRMMUBJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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